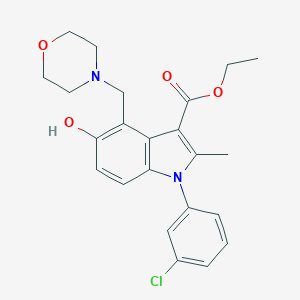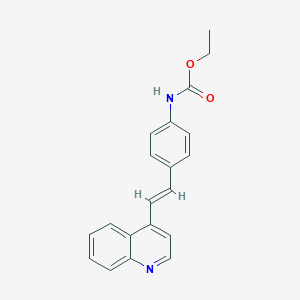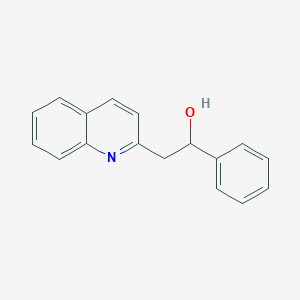
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
Mecanismo De Acción
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 is a selective dopamine D1 receptor antagonist. It binds to the dopamine D1 receptor and blocks the action of dopamine. This results in a decrease in dopamine signaling, which can lead to a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound 23390 has been shown to produce a wide range of biochemical and physiological effects. It has been shown to decrease locomotor activity, impair learning and memory, and decrease dopamine release in the brain. It has also been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine on this receptor without interference from other neurotransmitters. However, one limitation of using this compound 23390 is its relatively short half-life, which can make it difficult to study long-term effects.
Direcciones Futuras
There are many potential future directions for research involving ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. Another area of interest is the role of dopamine D1 receptors in cognitive function and memory. Additionally, there is growing interest in the use of dopamine D1 receptor antagonists as potential treatments for schizophrenia and other psychiatric disorders.
Métodos De Síntesis
The synthesis of ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 involves the reaction of 3-chlorophenylhydrazine with ethyl 2-oxo-2-(3-chlorophenyl)acetate to form 3-chlorophenylhydrazine hydrochloride. The hydrochloride salt is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid ethyl ester in the presence of a base to form this compound 23390.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 is used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. It is used to investigate the role of dopamine in reward, addiction, and schizophrenia. It is also used to study the effects of dopamine on motor function, learning, and memory.
Propiedades
Fórmula molecular |
C23H25ClN2O4 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-5-16(24)13-17)19-7-8-20(27)18(22(19)21)14-25-9-11-29-12-10-25/h4-8,13,27H,3,9-12,14H2,1-2H3 |
Clave InChI |
YHCKWSJYNLQHTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC(=CC=C4)Cl)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC(=CC=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)